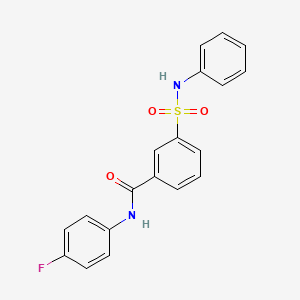![molecular formula C16H12ClNO4 B6005347 methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate in lab experiments is its potent antitumor activity. This makes it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use. For example, it is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are a number of future directions for research on methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate. One area of research involves further elucidating its mechanism of action, which could lead to the development of more potent and selective anticancer agents. Additionally, studies could be conducted to investigate its potential as an anti-inflammatory and antioxidant agent. Finally, research could be conducted to explore its potential applications in other areas, such as drug metabolism and toxicology.
Conclusion:
In conclusion, methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has shown promise as an antitumor agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. While there are limitations to its use, it remains a promising candidate for further development as an anticancer agent.
Méthodes De Synthèse
The synthesis of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate involves the reaction of 8-chloro-4-oxo-1(4H)-quinoline carboxylic acid with methyl 2-furoate in the presence of a suitable condensing agent. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The resulting product is then purified using standard chromatographic techniques.
Applications De Recherche Scientifique
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
methyl 5-[(8-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKAYVUREZSOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(8-chloro-4-oxoquinolin-1(4H)-yl)methyl]furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)
amine dihydrochloride](/img/structure/B6005277.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6005305.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)
![2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide](/img/structure/B6005341.png)
![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)